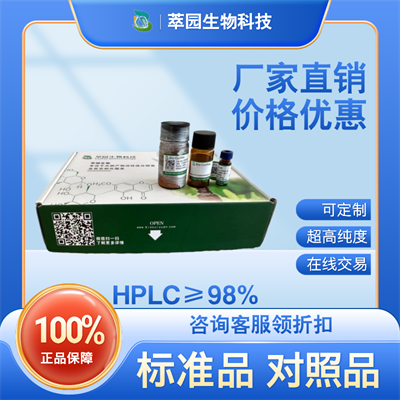Cas no 35878-41-2 ((R)-Vestitol)

(R)-Vestitol structure
(R)-Vestitol 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol
- (-)-vestitol
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- Vestitol
- [ "(-)-Vestitol" ]
- 35878-41-2
- 9JHS2AVR43
- Q27149418
- CHEMBL479145
- 7,2'-dihydroxy-4'-methoxyisoflavan
- CHEBI:80392
- (3S)-3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol
- (R)-(-)-Vestitol
- NSC-782671
- (R)-Vestitol
- 2H-1-BENZOPYRAN-7-OL, 3,4-DIHYDRO-3-(2-HYDROXY-4-METHOXYPHENYL)-, (3R)-
- NSC782671
- UNII-9JHS2AVR43
- AKOS040762485
- DTXSID201318024
- Vestitol, (-)-
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
- FS-9800
- (3R)-vestitol
-
- インチ: InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
- InChIKey: XRVFNNUXNVWYTI-NSHDSACASA-N
- ほほえんだ: COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
計算された属性
- せいみつぶんしりょう: 272.10500
- どういたいしつりょう: 272.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.282
- ふってん: 418.5°C at 760 mmHg
- フラッシュポイント: 206.9°C
- 屈折率: 1.623
- PSA: 58.92000
- LogP: 2.82510
(R)-Vestitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98483-5mg |
Vestitol |
35878-41-2 | >=98% | 5mg |
$318 | 2023-09-19 | |
| TargetMol Chemicals | TN5228-5mg |
Vestitol |
35878-41-2 | 5mg |
¥ 10850 | 2024-07-19 | ||
| A2B Chem LLC | AF82860-1mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 1mg |
$599.00 | 2023-12-30 | |
| A2B Chem LLC | AF82860-5mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 5mg |
$577.00 | 2024-04-20 | |
| TRC | V359205-10mg |
(R)-Vestitol |
35878-41-2 | 10mg |
$1745.00 | 2023-05-17 | ||
| TRC | V359205-1mg |
(R)-Vestitol |
35878-41-2 | 1mg |
$224.00 | 2023-05-17 | ||
| TRC | V359205-5mg |
(R)-Vestitol |
35878-41-2 | 5mg |
$994.00 | 2023-05-17 | ||
| TargetMol Chemicals | TN5228-5 mg |
Vestitol |
35878-41-2 | 98% | 5mg |
¥ 9,400 | 2023-07-10 | |
| MedChemExpress | HY-N1093-1mg |
(-)-Vestitol |
35878-41-2 | 1mg |
¥2760 | 2024-07-21 | ||
| TargetMol Chemicals | TN5228-1mg |
Vestitol |
35878-41-2 | 1mg |
¥ 4350 | 2024-07-19 |
(R)-Vestitol 関連文献
-
1. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165
-
Nawaf Al-Maharik Nat. Prod. Rep. 2019 36 1156
-
Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
Supakorn Arthan,Priyapan Posri,Sookkawath Walunchapruk,Thanaset Senawong,Chavi Yenjai RSC Adv. 2022 12 17837
-
5. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637
35878-41-2 ((R)-Vestitol) 関連製品
- 531-95-3((-)-(S)-Equol)
- 56701-24-7(2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)
- 40614-27-5(4,4-dimethyl-3,4-dihydro-2H-1-benzopyran)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:35878-41-2)Vestitol

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:35878-41-2)Vestitol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ